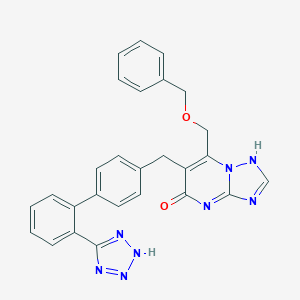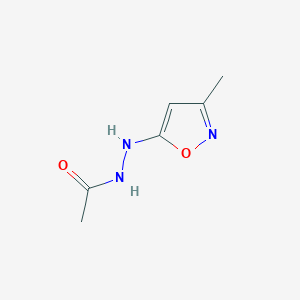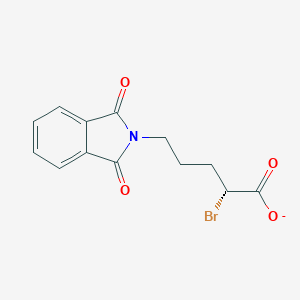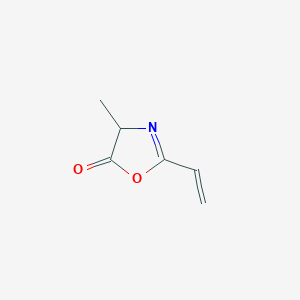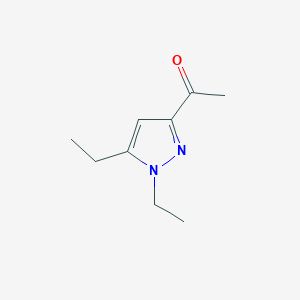![molecular formula C9H12N4 B061107 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine CAS No. 193690-65-2](/img/structure/B61107.png)
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazopyridines, which are known for their diverse biological activities. In
Mechanism Of Action
The mechanism of action of 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is not fully understood, but studies have suggested that it acts through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in cancer progression and inflammation. It has also been found to modulate the activity of neurotransmitters, including acetylcholine and dopamine, which are implicated in neurological disorders.
Biochemical And Physiological Effects
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In animal models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into affected tissues. In neurological disorders, it has been found to improve cognitive function and reduce motor deficits.
Advantages And Limitations For Lab Experiments
The advantages of using 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine in lab experiments include its high purity, ease of synthesis, and diverse biological activities. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has also been suggested as a potential treatment for viral infections, including HIV and hepatitis C. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in these areas.
Conclusion
In conclusion, 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied in various scientific research fields. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine can be achieved by various methods, including cyclization of 2,3-diaminopyridine with 2,3-dibromo-1,4,5,6-tetramethylbenzene, or by reacting 2,3-diaminopyridine with 2,3-dichloro-1,4,5,6-tetramethylbenzene followed by reduction with sodium borohydride. The yield of this synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.
Scientific Research Applications
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has shown potential therapeutic applications in various scientific research fields. It has been studied as an anticancer agent, with promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been investigated as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In addition, it has been explored as a potential treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
193690-65-2 |
|---|---|
Product Name |
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine |
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1,4,7-trimethylimidazo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-11-6(2)7-8(5)13(3)9(10)12-7/h4H,1-3H3,(H2,10,12) |
InChI Key |
QGHXLHJOPLVOIG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1N(C(=N2)N)C)C |
Canonical SMILES |
CC1=CN=C(C2=C1N(C(=N2)N)C)C |
synonyms |
2-AMINO-1,4,7-TRIMETHYLIMIDAZO(4,5-C)PYRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



